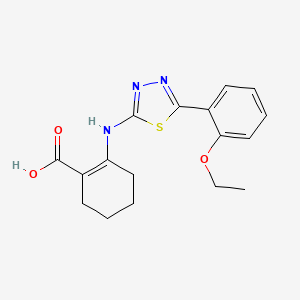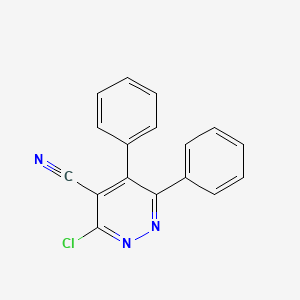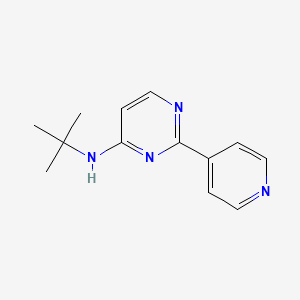
N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.
Introduction of the Pyridine Ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
tert-Butyl Group Introduction: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could target the pyrimidine ring or the tert-butyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-2-(pyridin-3-yl)pyrimidin-4-amine
- N-(tert-Butyl)-2-(pyridin-2-yl)pyrimidin-4-amine
- N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-5-amine
Uniqueness
N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to the specific positioning of the tert-butyl group and the pyridine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61310-49-4 |
|---|---|
Formule moléculaire |
C13H16N4 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
N-tert-butyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4/c1-13(2,3)17-11-6-9-15-12(16-11)10-4-7-14-8-5-10/h4-9H,1-3H3,(H,15,16,17) |
Clé InChI |
GVDHZFJYZKAQNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


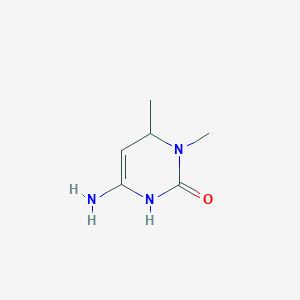


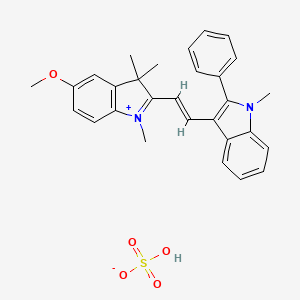
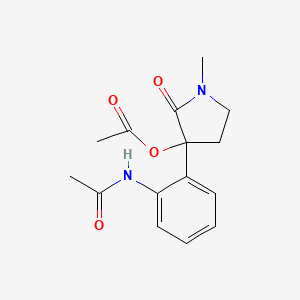
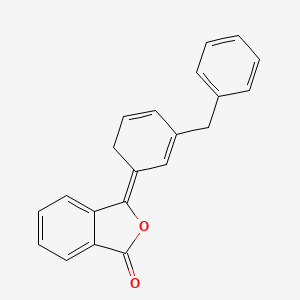
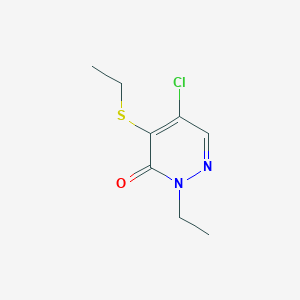
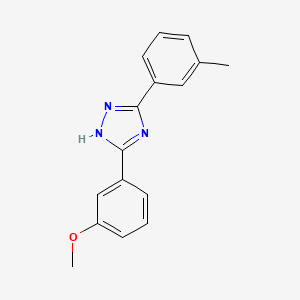
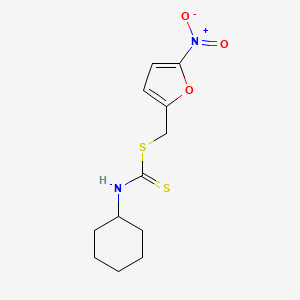
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
